molecular formula C5H13Cl3GeNP B14298801 Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane CAS No. 112215-35-7

Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane

Cat. No.: B14298801
CAS No.: 112215-35-7
M. Wt: 297.1 g/mol
InChI Key: BNGRDONDCBADDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is a complex organophosphorus compound that features a unique combination of phosphorus, germanium, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane typically involves the reaction of trichlorogermane with a suitable phosphine ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphines.

Scientific Research Applications

Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can coordinate with metal centers, influencing their reactivity and stability. The pathways involved may include the formation of stable complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(propyl)phosphine: Similar in structure but lacks the germanium and chlorine atoms.

    Trichlorogermane: Contains germanium and chlorine but lacks the phosphine moiety.

    Triphenylphosphine: A common phosphine ligand used in many catalytic processes.

Uniqueness

Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is unique due to its combination of phosphorus, germanium, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis and materials science.

Properties

CAS No.

112215-35-7

Molecular Formula

C5H13Cl3GeNP

Molecular Weight

297.1 g/mol

IUPAC Name

dimethyl-propyl-trichlorogermylimino-λ5-phosphane

InChI

InChI=1S/C5H13Cl3GeNP/c1-4-5-11(2,3)10-9(6,7)8/h4-5H2,1-3H3

InChI Key

BNGRDONDCBADDS-UHFFFAOYSA-N

Canonical SMILES

CCCP(=N[Ge](Cl)(Cl)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.